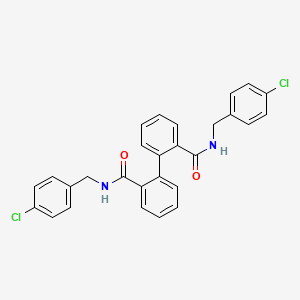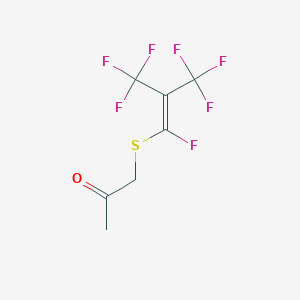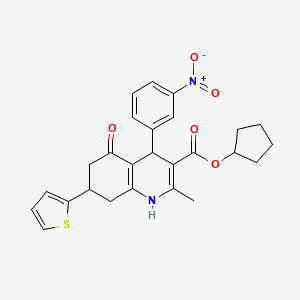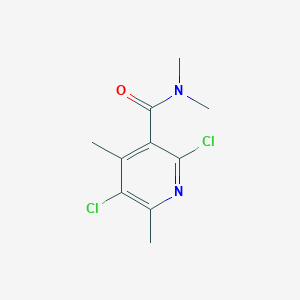
N,N'-bis(4-chlorobenzyl)biphenyl-2,2'-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is a synthetic organic compound characterized by the presence of two 4-chlorobenzyl groups attached to a biphenyl-2,2’-dicarboxamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with 4-chlorobenzylamine. The process can be summarized as follows:
Activation of Biphenyl-2,2’-dicarboxylic Acid: The carboxylic acid groups of biphenyl-2,2’-dicarboxylic acid are activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated biphenyl-2,2’-dicarboxylic acid is then reacted with 4-chlorobenzylamine under mild conditions to form the desired amide bonds.
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile used, products can include various substituted benzyl derivatives.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields the corresponding amines or alcohols.
Hydrolysis: Hydrolysis results in the formation of biphenyl-2,2’-dicarboxylic acid and 4-chlorobenzylamine.
科学研究应用
Chemistry
In chemistry, N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in drug discovery and development.
Medicine
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N,N’-bis(4-nitrobenzyl)biphenyl-2,2’-dicarboxamide
- N,N’-bis(4-methylbenzyl)biphenyl-2,2’-dicarboxamide
- N,N’-bis(4-methoxybenzyl)biphenyl-2,2’-dicarboxamide
Uniqueness
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is unique due to the presence of chlorine atoms in the benzyl groups. This feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in certain environments. Compared to its analogs, this compound may exhibit different biological activities and industrial applications, making it a valuable addition to the family of biphenyl-2,2’-dicarboxamide derivatives.
属性
分子式 |
C28H22Cl2N2O2 |
|---|---|
分子量 |
489.4 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-chlorophenyl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H22Cl2N2O2/c29-21-13-9-19(10-14-21)17-31-27(33)25-7-3-1-5-23(25)24-6-2-4-8-26(24)28(34)32-18-20-11-15-22(30)16-12-20/h1-16H,17-18H2,(H,31,33)(H,32,34) |
InChI 键 |
IVQHJFQVTSGBLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11088113.png)
![(3E)-3-[2-(naphthalen-1-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11088118.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B11088120.png)


![N-(2,6-dichlorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11088144.png)
![4-(4-chlorophenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088154.png)
![Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11088162.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B11088166.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11088172.png)


![N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11088201.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11088214.png)
